3-Tridecanol
Overview
Description
3-Tridecanol, also known as tridecan-3-ol, is a fatty alcohol with the molecular formula C₁₃H₂₈O. It is a colorless, viscous liquid that is practically insoluble in water but soluble in organic solvents. This compound is commonly used in the production of surfactants, lubricants, and plasticizers due to its amphiphilic nature.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Tridecanol can be synthesized through various methods, including the reduction of tridecanoic acid or its esters. One common method involves the hydrogenation of tridecanoic acid using a metal catalyst such as palladium on carbon. The reaction typically occurs under high pressure and temperature conditions to ensure complete reduction.
Industrial Production Methods: In industrial settings, this compound is often produced through the oxo process, which involves the hydroformylation of alkenes followed by hydrogenation. This method allows for the large-scale production of fatty alcohols with high purity and yield. The process involves the following steps:
- Hydroformylation: An alkene reacts with carbon monoxide and hydrogen in the presence of a rhodium or cobalt catalyst to form an aldehyde.
- Hydrogenation: The aldehyde is then hydrogenated to produce the corresponding alcohol.
Chemical Reactions Analysis
Types of Reactions: 3-Tridecanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: When oxidized, this compound can form tridecanoic acid. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: this compound can be reduced to form tridecane, a saturated hydrocarbon. This reaction usually involves the use of reducing agents like lithium aluminum hydride.
Substitution: In substitution reactions, the hydroxyl group of this compound can be replaced with other functional groups. For example, reacting this compound with acyl chlorides can produce esters, while reaction with halogens can form alkyl halides.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Acyl chlorides for esterification
- Halogens for halogenation
Major Products:
- Tridecanoic acid (oxidation)
- Tridecane (reduction)
- Esters (esterification)
- Alkyl halides (halogenation)
Scientific Research Applications
3-Tridecanol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: Employed in the study of lipid metabolism and as a component in the formulation of biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, plasticizers, and as an additive in cosmetics and personal care products.
Mechanism of Action
The mechanism of action of 3-Tridecanol primarily involves its interaction with lipid membranes due to its amphiphilic nature. It can integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in various applications, including drug delivery and as a surfactant. The molecular targets and pathways involved in its action are largely related to its ability to modulate lipid environments.
Comparison with Similar Compounds
1-Tridecanol: The hydroxyl group is attached to the first carbon atom.
2-Tridecanol: The hydroxyl group is attached to the second carbon atom.
Isotridecanol: A branched isomer of tridecanol with the hydroxyl group on a different carbon atom.
Uniqueness of 3-Tridecanol: The primary distinction of this compound lies in the position of its hydroxyl group, which can influence its reactivity and interaction with other molecules. This positional difference can affect its physical properties, such as melting and boiling points, as well as its solubility in various solvents.
Properties
IUPAC Name |
tridecan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O/c1-3-5-6-7-8-9-10-11-12-13(14)4-2/h13-14H,3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSIDDOMEWFXBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871201 | |
Record name | Tridecan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10289-68-6 | |
Record name | 3-Tridecanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10289-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tridecan-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010289686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tridecan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tridecan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.569 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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